molecular formula C4H5BrN2S B11902100 5-Bromo-2-methyl-1,3-thiazol-4-amine

5-Bromo-2-methyl-1,3-thiazol-4-amine

Cat. No.: B11902100
M. Wt: 193.07 g/mol
InChI Key: BFGQGYMIFWFIAM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-thiazol-4-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 4th position on the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 5-Bromo-2-methyl-1,3-thiazol-4-amine typically involves a diazotization reaction. The process begins with the reaction of 2-bromo-5-methylthiazole with sodium nitrite in the presence of a strong acid to form a nitroso compound. This intermediate is then reduced under alkaline conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-methyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, strong acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The bromine and amine groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

5-Bromo-2-methyl-1,3-thiazol-4-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-thiazol-4-amine

InChI

InChI=1S/C4H5BrN2S/c1-2-7-4(6)3(5)8-2/h6H2,1H3

InChI Key

BFGQGYMIFWFIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)N

Origin of Product

United States

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